4-ベンゾイル-D,L-フェニルアラニン塩酸塩

説明

Synthesis Analysis

The synthesis of 4-Benzoyl-D,L-phenylalanine hydrochloride and related compounds involves several key steps. One method involves the reaction of 4-(chloromethyl)benzoic anhydride with phenol in polyphosphoric acid, followed by subsequent reactions to yield the desired photolabile amino acid (Wilson et al., 1997). Another approach described the preparation of p-benzoyl-L-phenylalanine, highlighting the solid-phase technique for incorporating this amino acid into synthetic peptides (KauerS et al., 1986).

Molecular Structure Analysis

The structural characterization of N-ortho-ferrocenyl benzoyl amino acid esters, including a phenylalanine derivative, provides insights into the molecular structure of benzoylphenylalanine derivatives. These compounds were characterized using NMR spectroscopy and mass spectrometry, with the X-ray crystal structure of the L-phenylalanine derivative revealing detailed molecular geometry (Savage et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 4-Benzoyl-D,L-phenylalanine hydrochloride derivatives is highlighted in their application for photolabeling of proteins, such as calmodulin, without significantly affecting the binding affinity of peptides to their targets. This demonstrates the compound's utility in biochemical studies where specific interactions need to be identified (KauerS et al., 1986).

Physical Properties Analysis

The self-assembling properties of L-phenylalanine-derived monomers, such as N'-octadecyl-N(alpha)-(4-vinyl)-benzoyl-L-phenylalanineamide, have been studied for their aggregation behavior in organic solvents. These studies reveal the compound's ability to form intermolecular hydrogen bonds and pi-pi interactions, contributing to its self-assembly and potential applications in materials science (Rahman et al., 2008).

Chemical Properties Analysis

The modification of phenylalanine to create photoreactive analogs like 4-Benzoyl-D,L-phenylalanine hydrochloride has significant implications for studying peptide-protein interactions. These compounds retain the ability to undergo high insertion yields and specific labeling, making them valuable tools for biochemical research (Wilson et al., 1997).

科学的研究の応用

ペプチド合成における光反応性標識

4-ベンゾイル-D,L-フェニルアラニン塩酸塩: は、固相合成によってペプチドに組み込むことができる光反応性アミノ酸です . この応用は、タンパク質相互作用とダイナミクスを研究するために使用される光標識ペプチドの作成に不可欠です。 光反応性ベンゾイル基により、部位特異的標識が可能になり、生化学研究のための強力なツールとなります。

有機合成における中間体

有機合成における中間体として、4-ベンゾイル-D,L-フェニルアラニン塩酸塩は、さまざまな有機化合物の構成要素として役立ちます . ベンゾイル基はさらに化学反応を受けることができ、複雑な分子の合成に汎用性を与えます。 これは、新薬や農薬の開発に特に役立ちます。

プロテオミクス研究

プロテオミクスでは、4-ベンゾイル-D,L-フェニルアラニン塩酸塩は、生物学的サンプル中のタンパク質を同定および定量するために使用されます . タンパク質への組み込みにより、翻訳後修飾とタンパク質間相互作用の研究が促進され、細胞プロセスの理解が深まります。

材料科学における応用

この化合物の光反応性特性は、材料科学でも利用されています。 これは、材料の表面特性を変更したり、特定の機能を持つ新しいポリマー構造を作成するために使用できます . これは、産業用アプリケーションのために、調整された特性を持つ新しい材料を開発するための意味を持っています。

分析化学手法

分析化学では、4-ベンゾイル-D,L-フェニルアラニン塩酸塩は、さまざまなクロマトグラフィー法および分光法で標準または試薬として使用できます . その明確に定義された構造と特性により、機器の校正や分析手順の検証に適しています。

薬理学的研究

この化合物は、薬理学的研究にも応用されています . 薬物-受容体相互作用と新規薬物候補の薬力学を研究するために使用できます。 ベンゾイル基の反応性により、薬物代謝経路の探索とプロドラッグの設計が可能になります。

Safety and Hazards

While specific safety and hazard information for 4-Benzoyl-D,L-phenylalanine hydrochloride was not found, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

作用機序

Target of Action

4-Benzoyl-D,L-phenylalanine hydrochloride is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis . The primary targets of this compound are the peptides that it is incorporated into during synthesis .

Mode of Action

The compound interacts with its targets (peptides) through a process known as photolabeling . In this process, the compound is incorporated into the peptide and, upon exposure to light, it forms a covalent bond with the peptide . This allows the compound to be permanently attached to the peptide, altering its properties .

Biochemical Pathways

Given its role as a photoreactive amino acid, it is likely involved in pathways related to peptide synthesis and modification .

Pharmacokinetics

As a biochemical used in proteomics research , it is likely that these properties would be highly dependent on the specific experimental conditions and the peptides into which the compound is incorporated.

Result of Action

The molecular and cellular effects of 4-Benzoyl-D,L-phenylalanine hydrochloride’s action are largely dependent on the peptides it is incorporated into and the experimental conditions. By forming a covalent bond with the peptide, the compound can alter the peptide’s properties, potentially affecting its function .

Action Environment

The action, efficacy, and stability of 4-Benzoyl-D,L-phenylalanine hydrochloride are influenced by various environmental factors. These include the conditions under which the peptide synthesis and photolabeling processes are carried out, such as the presence of light and the specific chemical environment .

特性

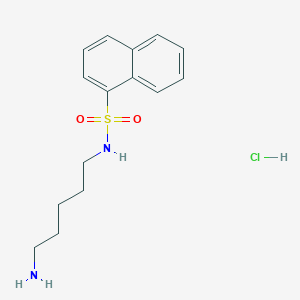

IUPAC Name |

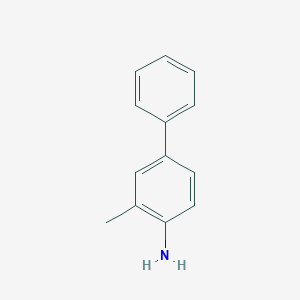

2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3.ClH/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJIYFOSPMCXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)

![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)

![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)

![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)

![3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43390.png)

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)